7-chloro-5-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family, which is notable for its presence in various natural products and pharmaceuticals. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which significantly influence its chemical properties and potential biological activities. The compound has the chemical formula and is identified by the CAS number 1126084-31-8 .
The synthesis of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid typically involves introducing chlorine and fluorine atoms onto the indole structure through electrophilic substitution reactions. This compound can be sourced from various chemical suppliers, including Benchchem and Advanced ChemBlocks, which provide it in high purity for research purposes .
The synthesis of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid generally involves several key steps:
The synthetic routes may vary depending on the specific reagents used and the desired yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis. For example, using a continuous flow reactor may enhance yield and purity during industrial production .
The molecular structure of 7-chloro-5-fluoro-1H-indole-2-carboxylic acid can be represented using its SMILES notation: O=C(O)C1=CC2=C(N1)C(Cl)=CC(F)=C2
. The structure features a fused bicyclic system characteristic of indoles, with substituents at specific positions influencing its reactivity and biological activity .
7-chloro-5-fluoro-1H-indole-2-carboxylic acid can participate in various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide may be used as oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride, while nucleophilic substitution may involve reagents like sodium methoxide .
The mechanism of action for 7-chloro-5-fluoro-1H-indole-2-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. It has been shown to inhibit specific kinases, which play crucial roles in cellular signaling pathways.
In cancer research, this compound has demonstrated the ability to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation through interference with the cell cycle .
7-chloro-5-fluoro-1H-indole-2-carboxylic acid typically appears as a solid at room temperature with a melting point that varies based on purity.
Key chemical properties include:
Relevant data indicates that this compound's reactivity is influenced by its functional groups, particularly the carboxylic acid moiety which can participate in hydrogen bonding and other interactions .
7-chloro-5-fluoro-1H-indole-2-carboxylic acid has several applications across different scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2